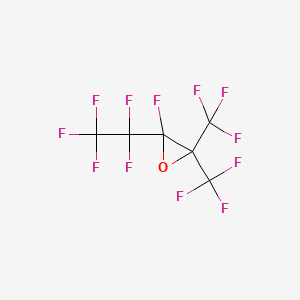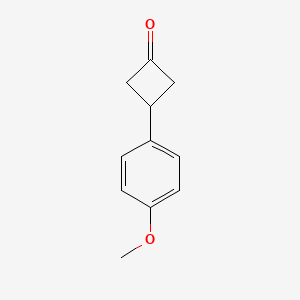
3-(4-Methoxyphenyl)cyclobutan-1-one
Descripción general
Descripción
3-(4-Methoxyphenyl)cyclobutan-1-one is a chemical compound that belongs to the category of cyclobutanones. It is a white crystalline powder with a molecular weight of 198.22 g/mol. This compound has gained significant attention in the scientific community due to its potential applications in various fields, such as medicinal chemistry, organic synthesis, and material science.
Aplicaciones Científicas De Investigación
Catalytic Applications
The use of palladium catalysts in the reaction with aryl bromides has been shown to afford 4-arylmethyl-3,4-dihydrocoumarins through a sequence involving carbon-carbon bond cleavage and formation. This process exemplifies the potential of 3-(4-Methoxyphenyl)cyclobutan-1-one in catalytic transformations, contributing to the synthesis of complex organic compounds with high yields (T. Matsuda, Masanori Shigeno, M. Murakami, 2008).
Photocycloaddition Reactions
The compound's derivatives have been studied for their ability to undergo photochemical [2 + 2] cycloaddition, demonstrating 100% regioselectivity. This highlights its utility in the synthesis of cyclobutane derivatives, showcasing the compound's role in facilitating photochemical reactions that are crucial for creating complex molecular structures (D. Minter, Christopher D. Winslow, W. Watson, S. Bodige, 2002).
Antimicrobial Activity
The synthesis of novel Schiff base ligands containing cyclobutane and their metal complexes has been investigated for antimicrobial applications. These studies provide insights into the potential of 3-(4-Methoxyphenyl)cyclobutan-1-one derivatives in contributing to the development of new antimicrobial agents (A. Cukurovalı, I. Yilmaz, H. Özmen, M. Ahmedzade, 2002).
Corrosion Inhibition
Research into the synthesis and utilization of polyesters derived from 3-(4-Methoxyphenyl)cyclobutan-1-one for corrosion protection highlights its application in materials science. The study of these compounds as corrosion inhibitors for metal specimens in acidic mediums demonstrates their effectiveness in reducing corrosion rates, making them valuable for industrial applications (C. N. Unnisa, S. Chitra, G. Nirmala Devi, A. Kiruthika, S. Roopan, V. Hemapriya, I. Chung, Seung-Hyun Kim, M. Prabakaran, 2019).
DNA Repair and Photolyase Activity
The compound's derivatives have been implicated in the study of DNA repair mechanisms, specifically in the context of photolyase activity. This enzyme utilizes the energy of visible light to repair DNA by breaking the cyclobutane ring of pyrimidine dimers, indicating potential applications in understanding and manipulating DNA repair processes (A. Sancar, 1994).
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2/c1-13-11-4-2-8(3-5-11)9-6-10(12)7-9/h2-5,9H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEFTIJELDKOQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=O)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80466084 | |
| Record name | 3-(p-Methoxyphenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
52498-02-9 | |
| Record name | 3-(p-Methoxyphenyl)cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80466084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

-lambda4-sulfanylidene}-4-methylbenzenesulfonamide](/img/structure/B1599766.png)


![2-Oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B1599769.png)
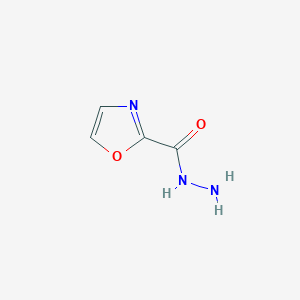
![(2S)-N-[(1S,2S)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide](/img/structure/B1599772.png)
![7-Iodopyrazolo[1,5-a]pyridine](/img/structure/B1599775.png)
![1,2,3,5-Tetrahydrospiro[benzo[b]azepine-4,1-cyclopent[2]ene]-3'-carboxylic acid](/img/structure/B1599778.png)
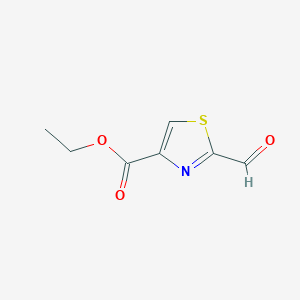
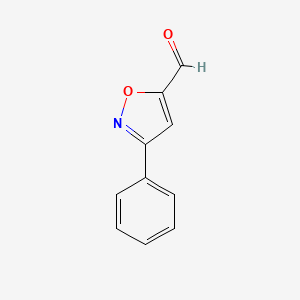

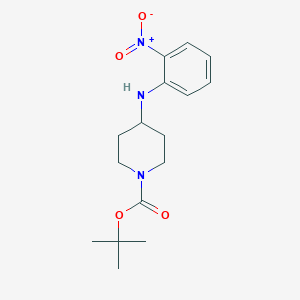
![4-Methoxy-7-morpholinobenzo[d]thiazol-2-amine](/img/structure/B1599785.png)
